Arginyl-arginyl-arginine can be derived from natural sources or synthesized in vitro. In biological systems, it is formed through enzymatic reactions involving arginyltransferases, which facilitate the addition of arginine residues to proteins. The study of this compound has been enabled by advancements in biochemistry and mass spectrometry techniques that allow for the identification and characterization of such peptides.
Arginyl-arginyl-arginine falls under the classification of peptides and more specifically, arginine-rich peptides. These peptides are known for their positive charge at physiological pH, which influences their interaction with various biomolecules.
The synthesis of arginyl-arginyl-arginine can be achieved through several methods:
The choice of synthesis method often depends on the desired purity, yield, and specific structural characteristics required for the application. For instance, SPPS allows for high control over peptide length and sequence but may require careful handling to avoid side reactions.
The molecular formula for arginyl-arginyl-arginine is , with a molecular weight of approximately 432.5 g/mol. The presence of multiple amino groups allows for extensive hydrogen bonding, influencing its solubility and interaction with other biomolecules.
Arginyl-arginyl-arginine can participate in various biochemical reactions:
The reactivity of arginyl-arginyl-arginine is largely dictated by its functional groups, particularly the guanidinium groups that can engage in ionic interactions with negatively charged molecules such as nucleic acids.
The mechanism by which arginyl-arginyl-arginine exerts its effects typically involves its role in protein arginylation—a process where an arginine residue is covalently attached to target proteins by the action of arginyltransferases . This modification can alter protein stability, localization, and interaction with other cellular components.
The enzymatic activity of ATE1 (the primary enzyme responsible for protein arginylation) has been shown to be ATP-independent, allowing it to function under various cellular conditions without requiring additional energy inputs .
Arginyl-arginyl-arginine is a white crystalline solid at room temperature and is soluble in water due to its polar nature. Its solubility increases with temperature.
The compound exhibits basicity due to the presence of multiple amino groups. It also has a high affinity for negatively charged molecules, making it an important player in various biochemical interactions.
Relevant data includes:
Arginyl-arginyl-arginine has several applications in scientific research:
Arginyl-tRNA synthetases (RARS) are essential for incorporating arginine into peptides, including triarginine chains. These enzymes catalyze the ATP-dependent attachment of arginine to cognate tRNA^Arg^, forming arginyl-tRNA^Arg^ (Arg-tRNA^Arg^), which serves dual roles: ribosomal protein synthesis and translation-independent modifications. In bacteria, the arginine biosynthesis pathway involves specialized enzymes that generate free arginine pools. For example, γ-proteobacteria like Escherichia coli utilize acetylornithine deacetylase (ArgE) to hydrolyze N-α-acetylornithine to ornithine, while other bacteria employ ornithine acetyltransferase (ArgJ), which recycles acetyl groups in a cyclic pathway [1] [10]. The generated ornithine is then converted to arginine via citrulline and argininosuccinate intermediates.
Table 1: Key Enzymes in Bacterial Arginine Biosynthesis
| Enzyme | Gene | Function | Organismic Distribution |
|---|---|---|---|
| Ornithine acetyltransferase | argJ | Transfers acetyl group to glutamate | Archaea, most Bacteria, fungi |
| Acetylornithine deacetylase | argE | Hydrolyzes acetylornithine to ornithine | Enterobacteriaceae, Vibrionaceae |
| Arginyl-tRNA synthetase | RARS | Charges tRNA^Arg^ with arginine | Universal |
RARS exists as isoforms: the long isoform integrates into the multi-tRNA synthetase complex (MSC) for ribosomal translation, while the short isoform operates in the cytosol, potentially supplying Arg-tRNA^Arg^ for posttranslational arginylation. Structural studies show that RARS recognizes the tRNA^Arg^ acceptor stem and discriminates against non-cognate tRNAs through specific minor-groove interactions [5].
Arginine homeostasis directly influences tripeptide synthesis. Key regulatory nodes include:
Table 2: Kinetic Parameters of Arginine Biosynthetic Enzymes in Maritime Pine
| Enzyme | K~m~ (mM) | V~max~ (μmol/min·mg) | Structure | Regulatory Mechanism |
|---|---|---|---|---|
| OTC | Ornithine: 0.28 | 8.5 | Homotrimer | Cooperative kinetics |
| Carbamoyl-P: 0.11 | ||||
| ASSY | Citrulline: 0.09 | 1.2 | Homotetramer | ATP competitive inhibition |
| Aspartate: 0.14 | ||||
| ASL | Argininosuccinate: 0.15 | 6.7 | Homodimer | None reported |
Arginyltransferase (ATE1) catalyzes tRNA-dependent arginine addition to acceptor proteins, enabling de novo synthesis of N-terminal triarginine motifs. ATE1 utilizes Arg-tRNA^Arg^ as its arginine donor, transferring arginine to aspartate/glutamate residues via an ATP-independent mechanism [9]. Key features include:
Table 3: Functional Attributes of Arginyltransferase (ATE1)
| Property | Detail | Functional Implication |
|---|---|---|
| tRNA recognition | Binds acceptor arm major groove of tRNA^Arg^ | Specific hijacking of Arg-tRNA^Arg^ |
| Catalytic mechanism | ATP-independent; forms ternary complex | Energy-efficient arginylation |
| Zinc finger motif | Atypical CX~2~CX~n~CC site stabilizes substrate-binding domain | Loss reduces melting temperature by 8°C |
| Self-modification | Auto-arginylation at Asp/Glu residues | Modulates enzyme activity and half-life |
ATE1 associates with ribosomes and the MSC, positioning it to access Arg-tRNA^Arg^ during translation. Displacement of RARS from the MSC increases cytosolic arginylation, confirming competition between translational and posttranslational arginine utilization [5].
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